molecular formula C17H17ClF3N3O2 B2667709 2-(2-chloro-6-fluorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034307-07-6

2-(2-chloro-6-fluorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2667709
CAS No.: 2034307-07-6
M. Wt: 387.79
InChI Key: CNWQXNZJXZVJIY-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17ClF3N3O2 and its molecular weight is 387.79. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has explored the synthesis and evaluation of related compounds, demonstrating notable antimicrobial and antifungal activities. A study synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, showing compounds with a significant number of fluorine atoms exhibited the highest potency against a broad panel of bacterial and fungal strains. This indicates the compound's structural elements, such as the presence of fluorine atoms, play a crucial role in enhancing antimicrobial properties (Parikh & Joshi, 2014).

Photovoltaic Efficiency and Molecular Docking

Another study on bioactive benzothiazolinone acetamide analogs, including derivatives with similar structural motifs, highlighted their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. The study also examined the non-linear optical activity and conducted molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1), suggesting applications beyond antimicrobial activities (Mary et al., 2020).

Metabolic Stability and Drug Design

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles to improve metabolic stability. This is critical for designing more effective and stable drugs, underscoring the importance of structural modifications in enhancing drug efficacy and stability (Stec et al., 2011).

Anti-inflammatory Activity

Compounds with similar structural features have been evaluated for their anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity in assays, highlighting the potential for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Electrophilic Fluorinating Agents

The creation of electrophilic fluorinating agents, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], showcases the application in synthetic chemistry for introducing fluorine into molecules under mild conditions. This is crucial for the development of fluorinated compounds, which are of significant interest in pharmaceutical and agrochemical industries (Banks et al., 1996).

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O2/c18-12-2-1-3-13(19)11(12)8-14(25)22-9-15-23-16(24-26-15)10-4-6-17(20,21)7-5-10/h1-3,10H,4-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWQXNZJXZVJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=C(C=CC=C3Cl)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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